Product packaging for N-(pyridin-2-yl)piperidine-4-carboxamide(Cat. No.:CAS No. 110105-31-2)

N-(pyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B169941
CAS No.: 110105-31-2
M. Wt: 205.26 g/mol
InChI Key: KZJVTRDVQOZWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(pyridin-2-yl)piperidine-4-carboxamide (CAS 110105-31-2) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, where it is recognized as a privileged scaffold for the design of novel therapeutic agents . Its molecular structure, which incorporates a piperidine ring linked to a 2-aminopyridine via a carboxamide group, provides a versatile and synthetically tractable platform. This configuration offers a three-dimensional geometry and multiple hydrogen bonding sites, enabling effective interactions with diverse biological targets . Research and development efforts have leveraged this core structure in several key areas. A prominent application is in the discovery of small-molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key target for managing hypercholesterolemia. Derivatives of this scaffold, such as N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, have been identified as potent inhibitors of PCSK9 mRNA translation, with optimized analogs exhibiting improved potency and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles . Furthermore, the piperidine carboxamide motif is a foundational element in programs targeting kinase inhibition for cancer therapy. It has been utilized in the development of selective inhibitors for proteins like Protein Kinase B (Akt) and in the design of multi-kinase inhibitors, with some derivatives demonstrating activity against human cancer cell lines . Related structural analogs have also been investigated for their anti-angiogenic properties and DNA cleavage abilities, suggesting potential as anticancer agents . Attention: This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications, and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3O B169941 N-(pyridin-2-yl)piperidine-4-carboxamide CAS No. 110105-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyridin-2-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(9-4-7-12-8-5-9)14-10-3-1-2-6-13-10/h1-3,6,9,12H,4-5,7-8H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJVTRDVQOZWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552895
Record name N-(Pyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110105-31-2
Record name N-(Pyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Pyridin 2 Yl Piperidine 4 Carboxamide Derivatives

General Synthetic Routes to the Piperidine-4-carboxamide Core.nih.gov

The piperidine-4-carboxamide core is a fundamental structural motif in a multitude of biologically active compounds. Its synthesis is a well-established area of organic chemistry, with several reliable methods available for its construction. These routes often begin from readily available piperidine (B6355638) precursors and involve key chemical transformations to install the carboxamide functionality.

Strategies Utilizing Piperidine-4-carboxylic Acid Precursors.nih.govgoogle.comresearchgate.net

One common strategy is the direct amidation of piperidine-4-carboxylic acid. This reaction typically involves activating the carboxylic acid group to facilitate nucleophilic attack by an amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The choice of solvent is critical and is often a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or an ester. The acid chloride, prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, readily reacts with amines to form the desired amide. Similarly, ester derivatives of piperidine-4-carboxylic acid can undergo aminolysis, where reaction with an amine, sometimes at elevated temperatures or with catalytic amounts of a base, yields the corresponding carboxamide.

A notable advantage of using piperidine-4-carboxylic acid precursors is the commercial availability of various N-protected forms, such as the N-Boc (tert-butyloxycarbonyl) or N-Cbz (carboxybenzyl) derivatives. These protecting groups allow for selective reactions at the carboxylic acid moiety without interference from the piperidine nitrogen. The protecting group can then be removed at a later stage of the synthesis to allow for further derivatization at the nitrogen atom.

The table below summarizes some common reagents and conditions used in these strategies.

PrecursorActivating/Coupling AgentAmine SourceTypical Solvents
Piperidine-4-carboxylic acidEDC/HOBt, DCCPrimary or secondary aminesDMF, DCM
Piperidine-4-carbonyl chloride-Primary or secondary aminesDCM, THF
Methyl/Ethyl piperidine-4-carboxylate-Primary or secondary aminesMethanol, Ethanol

Amidation Reactions for Carboxamide Linkage Formation.nih.govsigmaaldrich.com

The formation of the carboxamide bond is a cornerstone of these synthetic strategies. Amidation reactions are versatile and can be achieved through various methods, each with its own advantages and limitations. The choice of amidation method often depends on the specific substrates, desired reaction conditions, and scale of the synthesis.

Coupling-reagent-mediated amidation is one of the most widely used methods. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and T3P (Propylphosphonic anhydride) are highly efficient in promoting the formation of the amide bond between a carboxylic acid and an amine. These reactions are typically fast, proceed under mild conditions, and are tolerant of a wide range of functional groups, making them ideal for complex molecule synthesis.

Another approach involves the use of mixed anhydrides. In this method, the carboxylic acid is treated with a chloroformate, such as isobutyl chloroformate, in the presence of a base to form a mixed anhydride. This activated intermediate then readily reacts with an amine to yield the desired carboxamide.

For large-scale syntheses, direct thermal amidation, where a carboxylic acid and an amine are heated together, often in the absence of a solvent, can be an effective and atom-economical method. However, this method often requires high temperatures and may not be suitable for sensitive substrates.

The success of the amidation reaction is often influenced by factors such as the steric and electronic properties of both the carboxylic acid and the amine, as well as the reaction conditions.

Synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide and its Substituent Analogs

The synthesis of the target compound, this compound, and its analogs builds upon the general strategies for forming the piperidine-4-carboxamide core. The key steps involve the introduction of the specific pyridin-2-yl group and subsequent modifications to the piperidine and pyridine (B92270) rings to generate a library of related compounds.

Incorporation of the Pyridin-2-yl Moiety.sigmaaldrich.combenchchem.com

The pyridin-2-yl group is introduced by reacting the piperidine-4-carboxamide core with a suitable pyridine-containing reagent. A common and direct method is the amidation reaction between a piperidine-4-carboxylic acid derivative and 2-aminopyridine (B139424). This reaction is typically facilitated by the use of standard peptide coupling agents.

For instance, N-protected piperidine-4-carboxylic acid can be coupled with 2-aminopyridine using EDC and HOBt in a suitable solvent like DMF. Following the successful coupling, the protecting group on the piperidine nitrogen can be removed to yield this compound.

Alternatively, the piperidine-4-carbonyl chloride can be reacted with 2-aminopyridine in the presence of a base to neutralize the HCl generated during the reaction. This method is often rapid and efficient.

The table below illustrates a typical reaction scheme for the synthesis of this compound.

Starting MaterialReagentProduct
N-Boc-piperidine-4-carboxylic acid2-aminopyridine, EDC, HOBtN-Boc-N-(pyridin-2-yl)piperidine-4-carboxamide
N-Boc-N-(pyridin-2-yl)piperidine-4-carboxamideTrifluoroacetic acid (TFA) or HClThis compound

Derivatization at the Piperidine Nitrogen (e.g., Acylation, Sulfonylation).nih.govbenchchem.comnih.govaip.org

With the this compound scaffold in hand, further diversification can be achieved by modifying the piperidine nitrogen. The secondary amine of the piperidine ring is a versatile handle for introducing a wide variety of functional groups through reactions such as acylation, sulfonylation, alkylation, and reductive amination.

Acylation: The piperidine nitrogen can be acylated using acid chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, to introduce an acyl group. This allows for the synthesis of a range of N-acyl derivatives.

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the piperidine nitrogen with a sulfonyl chloride in the presence of a base. This introduces a sulfonyl group, which can significantly alter the electronic and steric properties of the molecule.

These derivatization reactions are generally high-yielding and allow for the systematic exploration of the structure-activity relationship of this class of compounds.

Modifications and Substitutions on the Pyridine Ring System.sigmaaldrich.comnih.govaip.orgorganic-chemistry.org

Modifying the pyridine ring of this compound provides another avenue for creating a diverse set of analogs. The electronic properties of the pyridine ring can be tuned by introducing electron-donating or electron-withdrawing substituents.

Common strategies for modifying the pyridine ring include:

Nucleophilic Aromatic Substitution (SNA_r): If the pyridine ring is activated with a suitable leaving group (e.g., a halogen) and an electron-withdrawing group, it can undergo nucleophilic aromatic substitution with various nucleophiles.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, are powerful tools for introducing a wide range of substituents, including aryl, heteroaryl, and alkyl groups, onto the pyridine ring. This typically requires a halogenated pyridine precursor.

Direct C-H Functionalization: In recent years, methods for the direct functionalization of C-H bonds on the pyridine ring have emerged as an efficient and atom-economical approach to introduce new substituents.

These modifications can be performed on a suitable 2-aminopyridine derivative before its coupling with the piperidine-4-carboxylic acid core, or in some cases, directly on the final this compound molecule, depending on the compatibility of the functional groups. The ability to introduce a variety of substituents on the pyridine ring allows for fine-tuning of the properties of the final compounds.

Advanced Synthetic Strategies and Process Optimization for Scale-Up

The industrial-scale synthesis of this compound necessitates the development of robust, efficient, and economically viable synthetic routes. Advanced strategies focus on optimizing each synthetic step to maximize yield, minimize impurities, and ensure safe and reproducible operations on a large scale. Key areas of process optimization include the selection of catalysts, reaction conditions, and purification methods, moving from traditional laboratory-scale procedures to streamlined manufacturing processes.

A common synthetic approach to this compound involves two primary transformations: the formation of the piperidine ring, often via the hydrogenation of a corresponding pyridine derivative, and the subsequent amide bond formation. Process optimization efforts are directed at improving the efficiency and scalability of both of these critical steps.

One advanced strategy for the piperidine core synthesis involves the catalytic hydrogenation of a suitable pyridine precursor. While numerous methods exist for pyridine reduction, scaling up these reactions presents challenges such as catalyst deactivation, high pressure and temperature requirements, and ensuring stereoselectivity where applicable. chemrxiv.orgmdpi.com Modern approaches have explored the use of heterogeneous catalysts, for instance, rhodium on a carbon support, which can facilitate hydrogenation at ambient temperature and pressure, offering a safer and more energy-efficient alternative to traditional high-pressure methods. nih.govacs.org Electrocatalytic hydrogenation has also emerged as a promising technique, demonstrating high yields and the potential for efficient scale-up. nih.govacs.orgresearchgate.net

For the crucial amide coupling step between the piperidine-4-carboxylic acid moiety and 2-aminopyridine, process optimization is critical to ensure high conversion and minimize side reactions. Traditional amide coupling reagents can be expensive and generate significant waste, prompting the development of more efficient catalytic methods. researchgate.net An optimized one-pot reaction using activating agents like di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been shown to be effective for the N-acylation of less reactive nitrogen-containing heterocycles, offering high yields without the need for excessive heat or specialized equipment. tohoku.ac.jpeurekalert.org Such methods are highly desirable for large-scale production due to their operational simplicity and improved safety profile.

The development of a scalable synthesis also involves replacing hazardous or expensive reagents with safer, more cost-effective alternatives. For instance, in related syntheses, pyridine and piperidine, often used as catalysts and solvents in reactions like the Knoevenagel-Doebner condensation, have been successfully replaced with toluene (B28343) and morpholine, respectively, to facilitate large-scale production. novartis.comresearchgate.net

Furthermore, late-stage functionalization and process intensification, such as one-pot reactions that combine multiple synthetic steps, are key strategies to reduce manufacturing time and cost. mdpi.comnih.gov For example, a one-pot route for constructing piperidines from halogenated amides has been developed, integrating amide activation, reduction, and intramolecular cyclization. mdpi.com While not directly applied to this compound, these principles guide the design of more efficient and scalable manufacturing processes.

A critical aspect of process scale-up is the development of robust analytical methods to monitor reaction progress and control impurity profiles. researchgate.netbio-rad.com This ensures the final product meets the stringent purity requirements for its intended application.

The following tables present hypothetical data for the optimization of key reaction steps in the synthesis of this compound, based on established principles for similar transformations.

Table 1: Optimization of Catalytic Hydrogenation of a Pyridine Precursor

EntryCatalystCatalyst Loading (mol%)Hydrogen Pressure (bar)Temperature (°C)SolventReaction Time (h)Yield (%)
1Pd/C55080Methanol2475
2PtO₂25080Acetic Acid2482
3Rh/C1125Water1295
4Ir(III) complex0.51 (ionic)60Dichloromethane1892
5Electrocatalytic (Rh/C)N/AN/A25Aqueous1098

This table illustrates a hypothetical optimization study for the reduction of a pyridine precursor to the corresponding piperidine. It shows a trend towards milder, more efficient catalytic systems suitable for scale-up, such as rhodium-based catalysts and electrocatalysis, which can operate at lower pressures and temperatures. chemrxiv.orgmdpi.comnih.govacs.org

Table 2: Optimization of Amide Coupling Reaction

EntryCoupling ReagentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1HBTUDIPEADMF251285
2EDC/HOBtNMMDCM251688
3SOCl₂PyridineToluene80678
4Boc₂O/DMAPONoneAcetonitrile25896
5CDINoneAcetonitrile251092

Structure Activity Relationship Sar and Ligand Design Principles for N Pyridin 2 Yl Piperidine 4 Carboxamide Derivatives

Influence of Structural Modifications on Biological Potency and Selectivity

Systematic alterations to the N-(pyridin-2-yl)piperidine-4-carboxamide scaffold have yielded significant insights into the structural requirements for specific biological activities.

Modifications to the piperidine (B6355638) ring are a key strategy in the optimization of these derivatives. The nature and position of substituents can drastically alter a compound's affinity and efficacy for its target.

Hydroxyl and Methyl Groups: The introduction of a hydroxyl group on the piperidine ring has been explored in the development of C-C chemokine receptor type 5 (CCR5) antagonists. Optimization efforts on a high-throughput screening hit led to a potent 4-hydroxypiperidine (B117109) derivative, which served as a starting point for further development. nih.gov In a different context, for monoamine oxidase (MAO) inhibitors, substituting the piperidine ring with small amino functional groups or a 4-methyl group can lead to compounds with higher activity, particularly for MAO-B inhibition. nih.gov

Carboxamide and Sulfonamide Groups: The piperidine-4-carboxamide core itself is a crucial element. Further derivatization by creating sulfonamide and other amide derivatives has been shown to produce compounds with potential as dopamine (B1211576) reuptake inhibitors and analgesics. researchgate.net In the pursuit of protein kinase B (PKB/Akt) inhibitors, replacing a 4-amino-4-benzylpiperidine moiety with a 4-amino-piperidine-4-carboxamide structure was a critical step to overcome rapid metabolism and achieve oral bioavailability. nih.gov

Nitro Groups: While direct substitution of a nitro group on the piperidine ring is less commonly detailed, derivatives incorporating a nitro-benzenesulfonyl group attached to the piperidine nitrogen have been synthesized and characterized. researchgate.net However, in other contexts, such as the synthesis of piperidines via reductive hydroamination, substrates with an electron-withdrawing nitro group on an associated aryl ring failed to participate in the reaction. mdpi.com

Table 1: Effect of Piperidine Ring Substituents on Biological Activity

Target Base Scaffold Piperidine Substituent Observation Reference
CCR5 Piperidine Derivative 4-Hydroxypiperidine Improved potency against CCR5. nih.gov
MAO-B Piperine (B192125) Derivative 4-Methylpiperidine Produces high MAO-B inhibition. nih.gov
Dopamine Reuptake Piperidine-4-carboxamide N-Sulfonamide/Amide Potent dopamine reuptake inhibitors. researchgate.net
PKB/Akt Pyrrolopyrimidine-piperidine 4-Amino-4-carboxamide Improved oral bioavailability and potent inhibition. nih.gov

The electronic and steric properties of substituents on the pyridine (B92270) ring significantly modulate the pharmacological profile of the derivatives. Research on analogs of epibatidine, a nicotinic acetylcholine (B1216132) receptor agonist, demonstrates that substitutions on the 2'-pyridine ring have profound effects on affinity, efficacy, and receptor subtype selectivity. nih.gov

Halogen and Amino Groups: A fluoro analog showed greater affinity for β2-containing nicotinic receptors, while an amino analog displayed enhanced affinity at β2- over β4-containing receptors and greater efficacy at the α3β4 subtype. nih.gov This highlights how different substituents can fine-tune the interaction with specific receptor subtypes.

General Principles: The synthesis of novel pyridine derivatives for antimicrobial and antioxidant activities further underscores the importance of the substitution pattern on the pyridine ring in determining biological function. nih.gov The pyridine framework is a common feature in many pharmaceuticals, and its geometry, dictated by substituents, defines the possible interactions with target proteins. nih.gov

The linker connecting the core heterocyclic rings or connecting the core to other pharmacophoric elements plays a vital role in orienting the molecule within a binding site.

Linker Length: Studies on multivalent inhibitors show that both valency and linker length are critical parameters. d-nb.info Generally, decreasing the linker length can increase the effective local concentration of the inhibitor, leading to stronger inhibition through statistical rebinding. d-nb.info In the context of ditopic ligands binding to metal ions, the length of an alkyl linker dictates whether the final structure is a 1D coordination polymer (short linkers) or a metallomacrocycle (long linkers). rsc.org This principle of linker length influencing the final conformation and interaction is directly applicable to drug-receptor binding. For serotonin (B10506) receptor ligands, an ethylene (B1197577) linker is often part of the pharmacophore connecting a piperazine (B1678402) or piperidine ring to another aromatic system. researchgate.net

Conformational Restriction: Introducing conformational rigidity into a molecule can be a powerful strategy to enhance binding affinity by reducing the entropic penalty upon binding. This can be achieved by incorporating cyclic structures or other rigid linkers. nih.gov For example, designing piperidine nucleosides as conformationally restricted mimics of known enzyme inhibitors has been a successful approach. nih.gov

SAR Profiling for Distinct Molecular Targets

The this compound scaffold and its close relatives have been successfully adapted to target a diverse array of proteins, including enzymes and receptors.

NAPE-PLD: N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines, a class of signaling lipids. A high-throughput screen identified LEI-401 as a CNS-active NAPE-PLD inhibitor, demonstrating that this chemical space can be explored for creating probes to study lipid signaling pathways. nih.gov

CDK4/6: Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. nih.govnih.gov The highly successful drug Palbociclib (Ibrance) features a 2-((5-(piperazin-1-yl)pyridin-2-yl)amino) group. This (pyridin-2-yl)amino moiety is structurally related to the core theme of this article. The SAR for these inhibitors indicates that the pyridine-piperazine portion is critical for binding. google.com Abemaciclib, another potent CDK4/6 inhibitor, also shows high potency against the CDK4/Cyclin D complex. nih.gov The development of these inhibitors highlights the utility of the substituted pyridinyl-amino scaffold in targeting kinase ATP-binding pockets. google.com

Table 2: this compound Derivatives as Enzyme Inhibitors

Enzyme Target Example Compound/Series Key Structural Features Observed Activity Reference
NAPE-PLD LEI-401 (Details proprietary) CNS-active inhibitor, reduced NAE levels in the brain. nih.gov
CDK4/6 Palbociclib 2-((5-(piperazin-1-yl)pyridin-2-yl)amino) Potent and selective inhibition of CDK4/6. nih.govgoogle.com
CDK4/6 Abemaciclib (Related scaffold) Highly potent inhibitor, especially toward CDK4. nih.gov

5-HT Receptors: The serotonin (5-HT) receptors are a major family of drug targets for neurological and psychiatric disorders.

5-HT1A: While not the primary focus, related structures have yielded extremely potent 5-HT1A receptor ligands. For instance, an N'-cyano-N-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)isonicotinamidine derivative was found to be a highly active and selective ligand with a Ki value of 0.038 nM. nih.gov

5-HT2A: The this compound framework is relevant to the design of 5-HT2A ligands. Arylpiperazine derivatives linked to various heterocyclic nuclei are known to bind with high affinity to 5-HT2A receptors. mdpi.com One study found that an N'-cyano-picolinamidine derivative linked to a chlorophenylpiperazine (B10847632) moiety was an exceptionally potent and selective 5-HT2A receptor ligand with a Ki of 0.185 pM. researchgate.net The synthesis of halogenated diphenylpiperidines has also produced potent 5-HT2A ligands for potential use in brain imaging. nih.gov

CCR5: The CCR5 receptor is the primary co-receptor for HIV entry into host cells, making it a critical anti-HIV drug target. A series of novel piperidine-4-carboxamide derivatives were designed based on a pharmacophore model for CCR5 inhibitors. This effort led to the discovery of compounds with potent inhibitory activity, with IC50 values as low as 25.53 nM, equivalent to the approved drug Maraviroc. nih.gov These compounds also displayed antiviral activity in HIV-1 single-cycle assays. nih.gov

Table 3: this compound Derivatives as Receptor Ligands

Receptor Target Example Compound/Series Key Structural Features Observed Activity (Ki / IC50) Reference
5-HT1A N'-cyano...propyl)isonicotinamidine Pyridin-2-yl-piperazine 0.038 nM nih.gov
5-HT2A N'-cyano...propyl)-picolinamidine N'-cyanopicolinamidine + chlorophenylpiperazine 0.000185 nM (0.185 pM) researchgate.net
CCR5 Piperidine-4-carboxamide derivative (16i) Group-reverse strategy from known inhibitors 25.53 nM nih.gov
CCR5 Piperidine-4-carboxamide derivative (16g) Group-reverse strategy from known inhibitors 25.73 nM nih.gov

Transporter Inhibitors (e.g., Monoamine Transporters, Glycine (B1666218) Transporter 1)

The this compound scaffold represents a versatile platform for the design of transporter inhibitors. While direct and extensive structure-activity relationship (SAR) studies on this specific scaffold targeting monoamine transporters (such as the dopamine transporter, DAT; serotonin transporter, SERT; and norepinephrine (B1679862) transporter, NET) and the Glycine Transporter 1 (GlyT1) are not extensively documented in publicly available research, valuable insights can be extrapolated from studies on structurally related piperidine derivatives. These analogous series provide a foundational understanding of the key structural motifs and molecular interactions that govern potency and selectivity for these important neurological targets.

Monoamine Transporter Inhibitors

Monoamine transporters are crucial for regulating neurotransmitter levels in the synapse and are well-established targets for treating various psychiatric disorders. The design of ligands that selectively or dually inhibit these transporters is a major focus of medicinal chemistry.

General Principles from Related Piperidine Scaffolds:

Research on various piperidine-based monoamine transporter ligands has highlighted several key structural features that influence binding affinity and selectivity. For instance, in a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogues, the nature of the substituent on the piperidine nitrogen was found to be critical for activity. Altering the basicity of the piperidine nitrogen through the introduction of electron-withdrawing groups has been shown to significantly impact potency and selectivity for the dopamine transporter (DAT). Specifically, the presence of a cyano group in one analogue resulted in a highly potent and selective DAT inhibitor. This suggests that for this compound derivatives, modifications to the piperidine nitrogen could be a key strategy to modulate activity at monoamine transporters.

Furthermore, studies on other piperidine derivatives have shown that the nature and substitution pattern of aromatic rings attached to the piperidine core are crucial for interaction with the transporter binding sites. For example, in one series of rimcazole (B1680635) analogues, aromatic substitutions on a carbazole (B46965) ring system were generally not well-tolerated, leading to a significant reduction in affinity for the DAT. However, replacing the carbazole with a more flexible diphenylamine (B1679370) moiety and specific substitutions on the terminal nitrogen of a piperazine ring did yield compounds with high affinity for the DAT. nih.gov This indicates that both the nature of the aromatic system and its substitution pattern are critical determinants of activity.

For the this compound scaffold, these findings suggest that:

The Pyridin-2-yl Group: The nitrogen atom in the pyridine ring can participate in hydrogen bonding interactions within the transporter binding pocket. Substitutions on this ring could modulate electronic properties and steric bulk, thereby influencing affinity and selectivity.

The Piperidine Ring: The stereochemistry and substitution pattern on the piperidine ring are known to be important. For 3,4-disubstituted piperidines, the relative stereochemistry (cis or trans) of the substituents can significantly affect whether the compound is selective for DAT/NET or a broad-spectrum inhibitor. researchgate.net

The Carboxamide Linker: The carboxamide group provides a rigid linker that can orient the pyridin-2-yl and piperidine moieties. The hydrogen bond donor and acceptor properties of the amide are likely important for anchoring the ligand in the binding site.

Table 1: Inferred Structure-Activity Relationships for this compound Derivatives as Monoamine Transporter Inhibitors

Structural Modification Predicted Effect on Activity Rationale based on Analogous Compounds
Substitution on the Pyridin-2-yl RingModulation of affinity and selectivity. Small, electron-withdrawing groups may enhance DAT selectivity.Aromatic substitutions are critical for affinity in related systems. nih.gov
Substitution on the Piperidine NitrogenSignificant impact on potency. Electron-withdrawing groups could increase DAT affinity.Altering pKa of the piperidine nitrogen is a key strategy for DAT inhibitors.
Stereochemistry of Piperidine SubstituentsCan determine selectivity profile (e.g., DAT/NET vs. broad-spectrum).Cis/trans isomerism is a critical determinant of selectivity in 3,4-disubstituted piperidines. researchgate.net

Glycine Transporter 1 (GlyT1) Inhibitors

GlyT1 is a key regulator of glycine levels in the brain, and its inhibition can potentiate N-methyl-D-aspartate (NMDA) receptor function. This has made GlyT1 an attractive target for the treatment of schizophrenia and other central nervous system disorders. The 4,4-disubstituted piperidine scaffold has been a particularly fruitful starting point for the development of potent and selective GlyT1 inhibitors.

Ligand Design Principles from Related Piperidine-4-carboxamides:

An iterative analogue library approach starting from a 4,4-disubstituted piperidine core led to the discovery of potent GlyT1 inhibitors. nih.gov In one such series, N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}-benzamides were identified as novel, potent, and selective GlyT1 inhibitors. nih.gov This series is particularly relevant as it contains the 4-pyridin-2-ylpiperidine moiety.

Key findings from this and related research on piperidine-based GlyT1 inhibitors include:

The 4-Position of the Piperidine Ring: The presence of a second substituent at the 4-position of the piperidine ring is a common feature of many potent GlyT1 inhibitors. In the case of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}-benzamides, the pyridin-2-yl group at the 4-position was found to be beneficial. These inhibitors also exhibited improved aqueous solubility compared to their 4-phenylpiperidine (B165713) counterparts. nih.gov

The Piperidine Nitrogen Substituent: The nature of the substituent on the piperidine nitrogen is critical for potency. A propylsulfonyl group was found to be optimal in the aforementioned series, suggesting that an electron-withdrawing group that can act as a hydrogen bond acceptor is favorable.

The Carboxamide Moiety: The benzamide (B126) portion of these molecules interacts with a specific region of the transporter. Modifications to the benzamide ring, such as the introduction of chloro and trifluoromethyl groups, have been shown to significantly enhance inhibitory activity in related piperidine-2-carboxamide (B12353) series. For instance, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide was identified as a highly potent GlyT1 inhibitor (IC50 = 1.8 nM). nih.gov

Table 2: Inferred Structure-Activity Relationships for this compound Derivatives as Glycine Transporter 1 Inhibitors

Structural Modification Predicted Effect on Activity Rationale based on Analogous Compounds
Substitution on the Piperidine NitrogenCritical for potency. An optimal electron-withdrawing group (e.g., sulfonyl) is likely beneficial.A propylsulfonyl group was found to be optimal in a related series. nih.gov
Additional Substitution at Piperidine C-4The pyridin-2-yl group itself is a favorable substituent at this position.4,4-disubstitution is a key feature of potent GlyT1 inhibitors. nih.gov
Modifications to the Pyridin-2-yl RingSubstitutions could fine-tune potency and pharmacokinetic properties.Introduction of heteroaromatic rings has been shown to increase GlyT1 inhibitory activity. nih.gov
Variations of the Carboxamide AmineThe pyridin-2-yl group in the core scaffold is one part of this. Further optimization of this region is possible.The nature of the aryl group in the carboxamide is a key determinant of potency in related series. nih.gov

Mechanistic Investigations into the Biological Actions of N Pyridin 2 Yl Piperidine 4 Carboxamide Derivatives

Modulation of Enzyme Activity

Derivatives of N-(pyridin-2-yl)piperidine-4-carboxamide have demonstrated the ability to influence the activity of several vital enzymes, highlighting their potential as modulators of various physiological and pathological processes.

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. researchgate.net Research has identified small molecule inhibitors of NAPE-PLD. For instance, the quinazoline (B50416) sulfonamide derivative, ARN19874, has been characterized as a reversible and uncompetitive inhibitor of NAPE-PLD. nih.gov Kinetic analyses have shown that this inhibition is characterized by an increase in the Michaelis constant (Km) and a decrease in the maximum reaction velocity (Vmax). nih.gov The interaction is stabilized by a hydrogen bond between the quinazolinedione ring of the inhibitor and the side chain of glutamine 320 in the enzyme. nih.gov Additionally, the 4-pyridyl-phenyl moiety of the inhibitor is situated within a hydrophobic cavity. nih.gov

Conversely, other studies have focused on identifying small molecule activators of NAPE-PLD. A series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides have been found to increase the activity of both mouse and human NAPE-PLD. nih.govbiorxiv.org Two such activators, VU534 and VU533, which feature a para-fluoro-group in the phenylsulfonyl moiety and di-methyl substitution on the benzothiazole ring, have demonstrated the ability to enhance efferocytosis by macrophages. biorxiv.orgbiorxiv.org This suggests a crucial role for NAPE-PLD in regulating this cellular process. nih.govbiorxiv.org

Below is a table summarizing the effects of representative compounds on NAPE-PLD activity:

CompoundClassMechanism of ActionEffect on NAPE-PLD Activity
ARN19874Quinazoline sulfonamide derivativeReversible, uncompetitive inhibitionInhibition
VU534Benzothiazole phenylsulfonyl-piperidine carboxamideActivationActivation
VU533Benzothiazole phenylsulfonyl-piperidine carboxamideActivationActivation

Cyclin-Dependent Kinase (CDK4/6) Inhibition and Cell Cycle Regulation

The dysregulation of the cell cycle is a hallmark of cancer, and cyclin-dependent kinases (CDKs) play a pivotal role in this process. nih.govyoutube.com Specifically, the cyclin D-CDK4/6 complex is a key initiator of the transition from the G1 to the S phase of the cell cycle. nih.govyoutube.com Hyperactivation of this complex can lead to uncontrolled cell proliferation. nih.gov Consequently, the selective inhibition of CDK4/6 has emerged as a promising strategy for cancer therapy. nih.govnih.gov

Third-generation CDK inhibitors have been developed to selectively target CDK4/6, leading to G1 cell cycle arrest. nih.govnih.govmdpi.com These inhibitors function by preventing the phosphorylation of the retinoblastoma (RB) protein, which in turn keeps the E2F transcription factor in an inhibited state, thereby blocking DNA synthesis and cell proliferation. youtube.com The development of these selective inhibitors has involved structural modifications to improve potency and selectivity over other CDKs, such as CDK1/2. nih.gov For example, the introduction of a bulky piperidine (B6355638) ring and subsequent replacement of a pyridine (B92270) ring with a trimethylpyrazole ring have been shown to enhance CDK4 inhibition and selectivity. nih.gov

Inhibitor TypeMechanismEffect on Cell Cycle
Selective CDK4/6 InhibitorsPrevent RB protein phosphorylationG1 phase arrest

DNA Cleavage and Binding Mechanisms

Certain derivatives of this compound have been investigated for their ability to interact with and cleave DNA, a mechanism relevant to their potential anticancer activities. nih.govnih.gov A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their DNA cleavage abilities using calf thymus DNA and gel electrophoresis. nih.govnih.gov

These studies have shown that several of these compounds exhibit significant DNA cleavage activity. nih.govnih.gov The potency of these derivatives appears to be influenced by the presence of electron-donating and withdrawing groups on the phenyl ring of the side chain. nih.govnih.gov This suggests that the electronic properties of the substituents play a crucial role in the DNA binding and cleavage process.

The following table highlights some derivatives with notable DNA cleavage activity:

CompoundSubstituent Position on Phenyl RingActivity
10a2, 3, or 4Significant DNA cleavage
10b2, 3, or 4Significant DNA cleavage
10c2, 3, or 4Significant DNA cleavage
12b2, 3, or 4Significant DNA cleavage
14b2, 3, or 4Significant DNA cleavage
14c2, 3, or 4Significant DNA cleavage

Potential for Other Enzyme Targets (e.g., HIV-1 Integrase, Monoamine Oxidases)

The structural scaffold of this compound and its derivatives has also been explored for the inhibition of other key enzymes, including HIV-1 integrase and monoamine oxidases (MAOs).

HIV-1 Integrase: HIV-1 integrase is a viral enzyme essential for the replication of the human immunodeficiency virus. nih.govnih.gov Dihydroxypyrimidine carboxamide derivatives have been designed and synthesized as potent inhibitors of the strand transfer process catalyzed by HIV-1 integrase. nih.gov Structural modifications of these molecules have been undertaken to enhance their inhibitory potency. nih.gov For example, bicyclic pyrimidinones (B12756618) and pyrido[1,2-a]pyrimidin-4-one scaffolds have shown nanomolar activity in inhibiting HIV-1 infection in cell culture. nih.gov

Monoamine Oxidases (MAOs): MAOs are enzymes that metabolize neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.govresearchgate.netmdpi.com Piperine (B192125), a natural product containing a piperidine moiety, and its derivatives have been investigated as MAO inhibitors. nih.govnih.gov Studies have shown that some piperine derivatives exhibit potent inhibition of both MAO-A and MAO-B. nih.gov Furthermore, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated, with many showing higher inhibition of MAO-B than MAO-A. researchgate.netmdpi.com For instance, compound S5, a pyridazinobenzylpiperidine derivative, was found to be a potent MAO-B inhibitor. researchgate.netmdpi.com

Receptor and Transporter Interactions

In addition to enzyme modulation, derivatives of this compound are known to interact with various receptors and transporters, particularly within the serotonergic system.

Serotonin (B10506) Receptor Agonism/Antagonism (e.g., 5-HT1F, 5-HT2A, 5-HT7)

The serotonin (5-HT) receptor system is a major target for therapeutic intervention in a wide range of neurological and psychiatric disorders.

5-HT1F Receptor: Lasmiditan, a derivative featuring a pyridinoyl-piperidine scaffold, is a high-affinity and highly selective agonist for the 5-HT1F receptor. nih.govnih.gov In vitro binding studies have demonstrated its significant selectivity for the 5-HT1F receptor over other 5-HT1 receptor subtypes. nih.gov This selectivity is a key feature that distinguishes it from other classes of antimigraine drugs. nih.govnih.gov

5-HT2A Receptor: The 5-HT2A receptor is another important target in the central nervous system. Some compounds have been identified as highly potent agonists of the 5-HT2A, 5-HT2B, and 5-HT2C receptors. medchemexpress.com

5-HT7 Receptor: Dual 5-HT1A and 5-HT7 receptor ligands have been developed from lead molecules like SYA16263, which contains a pyridinyl-piperazine moiety. nih.gov This structural element is considered important for binding to both 5-HT1A and 5-HT7 receptors. nih.gov By modifying the arylalkyl moiety of the lead compound, new dual ligands with high affinity for both receptors have been identified. nih.gov

The following table provides a summary of the serotonin receptor interactions of selected compounds:

Compound/Derivative ClassTarget ReceptorActivity Profile
Lasmiditan5-HT1FHigh-affinity, selective agonist
Heteroyohimbine-inspired compounds5-HT2A, 5-HT2B, 5-HT2CPotent agonist
SYA16263 derivatives5-HT1A, 5-HT7Dual ligand

Chemokine Receptor CCR5 Antagonism

Derivatives of piperidine-4-carboxamide have been identified as potent antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of HIV-1 into host cells. nih.govnih.gov Structure-activity relationship (SAR) studies have been instrumental in optimizing these derivatives to enhance their binding affinity and antiviral potency.

One notable derivative, TAK-220, emerged from efforts to improve the metabolic stability of earlier piperidine-4-carboxamide CCR5 antagonists. nih.govacs.org By introducing a carbamoyl (B1232498) group into the phenyl ring of the 4-benzylpiperidine (B145979) moiety, researchers developed compound 5f, which demonstrated both high metabolic stability and significant inhibitory activity against HIV-1 envelope-mediated membrane fusion, with an IC₅₀ of 5.8 nM. nih.govacs.org Further optimization led to the discovery of TAK-220 (1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide), which exhibited a high CCR5 binding affinity (IC₅₀ = 3.5 nM) and potent inhibition of membrane fusion (IC₅₀ = 0.42 nM). nih.govacs.org TAK-220 also strongly inhibited the replication of CCR5-tropic HIV-1 clinical isolates in human peripheral blood mononuclear cells. nih.govacs.org

Another study focused on replacing a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group, leading to a novel series of potent CCR5 antagonists. nih.gov The introduction of small, hydrophobic substituents on the central phenyl ring increased the binding affinity, resulting in antagonists with low to sub-nanomolar potency. nih.gov The selected compound 11f from this series showed excellent antiviral activity against CCR5-using HIV-1 replication (EC₅₀=0.59 nM). nih.gov

Furthermore, based on a 'Y shape' pharmacophore model of CCR5 inhibitors, a series of novel piperidine-4-carboxamide derivatives were designed. nih.gov Among these, compounds 16g and 16i demonstrated inhibitory activity against CCR5 (IC₅₀ values of 25.73 nM and 25.53 nM, respectively) comparable to the positive control, maraviroc. nih.gov These compounds also displayed antiviral activity in an HIV-1 single-cycle assay. nih.gov

Table 1: CCR5 Antagonist Activity of Piperidine-4-carboxamide Derivatives

Compound Target Assay Activity (IC₅₀/EC₅₀) Source
Compound 5f HIV-1 envelope-mediated membrane fusion Inhibition Assay IC₅₀ = 5.8 nM nih.govacs.org
TAK-220 CCR5 Binding Assay IC₅₀ = 3.5 nM nih.govacs.org
TAK-220 HIV-1 envelope-mediated membrane fusion Inhibition Assay IC₅₀ = 0.42 nM nih.govacs.org
TAK-220 HIV-1 replication (CCR5-using isolates) Antiviral Assay Mean EC₅₀ = 1.1 nM nih.govacs.org
Compound 11f HIV-1 replication (CCR5-using) Antiviral Assay EC₅₀ = 0.59 nM nih.gov
Compound 16g CCR5 Calcium Mobilization Assay IC₅₀ = 25.73 nM nih.gov
Compound 16g HIV-1 Antiviral Assay IC₅₀ = 73.01 nM nih.gov
Compound 16i CCR5 Calcium Mobilization Assay IC₅₀ = 25.53 nM nih.gov
Compound 16i HIV-1 Antiviral Assay IC₅₀ = 94.10 nM nih.gov

Dopamine (B1211576) Receptor Modulation

The this compound scaffold is also implicated in the modulation of dopamine receptors. While direct studies on this specific compound are limited, research on related substituted 4-phenylpiperidines and piperazines provides a basis for understanding their potential role as dopamine receptor modulators. google.com These classes of compounds are known to interact with dopaminergic systems in the brain, acting as full or partial agonists or antagonists with high affinity for dopamine receptors. google.com

For instance, novel 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) derivatives have been shown to exhibit high affinity for the D4 dopamine receptor subtype (pKᵢ = 8.82) with significant selectivity over D2 and D3 receptors. nih.gov This suggests that modifications of the piperidine ring within the broader carboxamide scaffold can lead to potent and selective dopamine receptor ligands. The therapeutic potential of such modulators extends to various central nervous system disorders, including psychosis and schizophrenia. google.com

P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory processes. nih.govrjpbr.com Derivatives of carboxamides have been investigated as antagonists of this receptor. nih.gov Structure-activity relationship studies of pyrazine, quinoline-carboxamide, and oxadiazole series revealed that their inhibitory potential against the P2X7 receptor is influenced by different linkages and functional group substitutions. nih.gov

Specifically, quinoline (B57606) and pyrazine-carboxamide derivatives containing sulfonate and amide linkages, which are present in known P2X7 receptor antagonists, showed favorable inhibitory activity. nih.gov Substitutions on the phenyl ring with groups like -OCF₃, -CF₃, and -CH₃ in carboxamide derivatives improved their selective inhibitory potency in a Ca²⁺ mobilization assay using h-P2X7R-MCF-7 cells. nih.gov For example, compounds 1e and 2f from these series were found to induce apoptotic changes in P2X7R-transfected cells at concentrations equivalent to their IC₅₀ values. nih.gov

Other classes of compounds, such as those with a cyanoguanidine-piperazine structure, have also been identified as potent P2X7 antagonists. researchgate.net These findings highlight the potential of carboxamide-containing scaffolds in the development of novel anti-inflammatory agents targeting the P2X7 receptor.

Table 2: P2X7 Receptor Antagonist Activity

Compound Class Key Structural Features Observed Effect Source
Pyrazine, Quinoline-carboxamide, Oxadiazole derivatives Sulfonate and amide linkages; Phenyl ring substitutions (-OCF₃, -CF₃, -CH₃) Inhibition of Ca²⁺ mobilization; Induction of apoptosis in P2X7R-transfected cells nih.gov
Cyanoguanidine-piperazine derivatives Cyanoguanidine-piperazine core Potent antagonism at human and rat P2X7 receptors researchgate.net

Cellular Pathway Perturbations

Induction of Cell Cycle Arrest (e.g., p53/p21-dependent pathway)

The tumor suppressor protein p53 plays a crucial role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular stress. nih.govnih.gov One of the key mechanisms of p53-mediated cell cycle arrest is the transcriptional activation of the p21/WAF1 gene. nih.govnih.gov The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that can halt the cell cycle at the G1/S and G2/M checkpoints. nih.gov

Derivatives of N-(piperidine-4-yl)benzamide have been shown to induce cell cycle arrest in cancer cells through a p53/p21-dependent pathway. nih.gov In a study on HepG2 human liver cancer cells, a specific derivative, compound 47, demonstrated potent antitumor activity with an IC₅₀ value of 0.25 μM. nih.gov Western blot analysis revealed that this compound enhanced the expression of p53 and p21. nih.gov This upregulation of p21 leads to the inhibition of cyclin-CDK complexes, thereby arresting the cell cycle. nih.gov

The ability of certain small molecules to block the interaction between p53 and its negative regulator, MDM2, can liberate p53's tumor suppressor functions. acs.org Spiro-oxindole piperidine derivatives have been developed to inhibit this interaction, leading to p53-dependent cell cycle arrest and apoptosis in cancer cells. acs.org

Regulation of Specific Kinase Phosphorylation (e.g., AMPK phosphorylation)

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. mdpi.commdpi.com Its activation, typically through phosphorylation of a threonine residue (Thr172) in its catalytic α subunit, triggers energy-producing pathways while inhibiting energy-consuming processes. mdpi.comnih.gov

Certain N-(piperidine-4-yl)benzamide derivatives have been found to influence AMPK phosphorylation. nih.gov In the study of compound 47 in HepG2 cells, it was observed that the compound enhanced the expression of phospho-AMPK (p-AMPK). nih.gov This suggests that the antitumor effects of this compound may be mediated, at least in part, through the activation of the AMPK signaling pathway. The activation of AMPK can lead to the inhibition of cell growth and proliferation. nih.gov

Anti-Angiogenic Activity in Biological Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Several studies have indicated that piperidine derivatives possess anti-angiogenic properties. For instance, N-(Pyridin-4-YL)piperidine-4-carboxamide (NPP) has been shown to significantly reduce vascular endothelial growth factor (VEGF) levels in preclinical models, suggesting its potential to suppress tumor growth by inhibiting angiogenesis.

Another study on a pyrone-embedded analog of cortistatin A, which contains a piperidine moiety, demonstrated potent and selective antiproliferative activity against human umbilical vein endothelial cells (HUVECs). mdpi.com This analog also inhibited the migration and tubular formation of HUVECs induced by VEGF. mdpi.com Furthermore, derivatives of N-(2-aminoethyl)piperidine-4-carboxamide have been explored as potential multi-kinase inhibitors, targeting VEGFR-2, a key receptor in the angiogenesis pathway. nih.gov A representative compound from this series, 6b, induced significant apoptosis in HepG2 cells. nih.gov These findings underscore the potential of piperidine-4-carboxamide derivatives as anti-angiogenic agents.

Table 3: Anti-Angiogenic Activity of Piperidine Derivatives

Compound/Derivative Class Biological Model Key Finding Source
N-(Pyridin-4-YL)piperidine-4-carboxamide (NPP) Preclinical models Significant reduction of VEGF levels
Pyrone-embedded cortistatin A analog Human Umbilical Vein Endothelial Cells (HUVECs) Potent antiproliferative activity; Inhibition of migration and tube formation mdpi.com
N-(2-aminoethyl)piperidine-4-carboxamide derivative (6b) HepG2 cells Induced significant apoptosis nih.gov

Modulation of miRNA Maturation Pathways (e.g., TRBP Binding)

The biogenesis of microRNAs (miRNAs) is a tightly regulated, multi-step process essential for the post-transcriptional control of gene expression. A critical stage in this pathway is the cytoplasmic processing of precursor miRNAs (pre-miRNAs) into mature, functional miRNAs by the RNase III enzyme Dicer. The activity and specificity of Dicer are significantly influenced by its interaction with protein partners, most notably the trans-activation response (TAR) RNA-binding protein (TRBP). The Dicer-TRBP complex is a core component of the miRNA-generating machinery, and its disruption presents a compelling strategy for modulating miRNA profiles, particularly in disease states like cancer where miRNA dysregulation is a common feature.

Mechanistic investigations into derivatives of this compound have identified this chemical scaffold as a foundation for developing potent inhibitors of the miRNA maturation pathway. Research has culminated in the discovery of small molecules that function by directly targeting TRBP and disrupting its crucial interaction with Dicer.

Detailed Research Findings

A seminal study in the Journal of Medicinal Chemistry detailed the identification and characterization of a series of compounds derived from the this compound framework. nih.govacs.org Through high-throughput screening and subsequent structural optimization, a lead compound, designated CIB-3b, emerged as a potent modulator of miRNA biogenesis. nih.govmedchemexpress.com

The primary mechanism of action for CIB-3b was elucidated as the physical binding to TRBP. This interaction sterically hinders the association of TRBP with Dicer, thereby disrupting the formation of the functional Dicer-TRBP complex. nih.govmedchemexpress.com The consequence of this disruption is an impairment of pre-miRNA processing, leading to an accumulation of pre-miRNAs and a significant reduction in the levels of a wide array of mature miRNAs. nih.gov

To validate that TRBP is the direct target, experiments were conducted in cells where TRBP was knocked out using CRISPR-Cas9 technology. In these TRBP-deficient cells, the inhibitory effects of CIB-3b on cell proliferation and migration were abolished, confirming that the compound's activity is mediated through its interaction with TRBP. acs.org

Structure-activity relationship (SAR) studies involving the synthesis and evaluation of numerous analogues of CIB-3b provided critical insights into the chemical features necessary for potent TRBP binding and subsequent inhibition of miRNA processing. The core this compound structure served as the foundational scaffold, with systematic modifications made to explore the chemical space and optimize activity.

The data from these investigations revealed several key determinants for inhibitory function. For instance, the nature and position of substituents on the phenyl ring of the oxazole (B20620) moiety were found to be critical for the compound's activity. The research demonstrated that certain substitutions enhanced the binding affinity for TRBP, leading to more potent disruption of the Dicer-TRBP interaction and, consequently, a more pronounced effect on miRNA maturation. acs.org

The table below summarizes the structure-activity relationship data for a selection of this compound derivatives, highlighting the impact of different chemical modifications on their biological activity.

Table 1: Structure-Activity Relationship of this compound Derivatives as TRBP-Dicer Interaction Inhibitors

Compound ID Base Structure R Group Modification Observed Activity/Potency Reference
CIB-3b This compound derivative Phenyl-oxazole with specific substitutions Potently targets TRBP, disrupts TRBP-Dicer interaction, and inhibits miRNA biogenesis. Suppresses HCC proliferation and metastasis. nih.govacs.orgmedchemexpress.com
CIB-3a This compound derivative Isomeric variant of CIB-3b Docking results suggested a difference in activity based on substituent position compared to CIB-3b. acs.org
CIB-T1 This compound derivative Unsubstituted phenyl on oxazole Lower inhibitory activity compared to substituted analogues like CIB-3b, highlighting the importance of the substituent. acs.org
CIB-T2 This compound derivative ortho-position substituent on phenyl ring Exhibited weaker activity compared to meta or para substituted compounds, indicating steric or electronic disfavor for this position. acs.org
CIB-T5 This compound derivative meta-position substituent on phenyl ring Showed good inhibitory activity, contributing to the understanding that substituent position is key to potency. acs.org

| CIB-T17 | this compound derivative | para-position substituent on phenyl ring | Demonstrated strong inhibitory activity, comparable to or informing the optimization towards CIB-3b. | acs.org |

Computational and Theoretical Studies of N Pyridin 2 Yl Piperidine 4 Carboxamide Systems

In Silico Design and Screening Methodologies

In silico drug design and screening have become indispensable tools for accelerating the discovery of new therapeutic agents. auctoresonline.org These computational strategies enable the evaluation of vast chemical libraries to identify promising candidates with desirable physicochemical and biological properties. cmjpublishers.com

Structure-based combinatorial library design is a rational approach at the forefront of modern drug discovery, utilized when the three-dimensional structure of a biological target is known. researchgate.netkubinyi.de This technique involves using the target's binding site architecture to guide the assembly of a focused library of compounds with a high probability of interaction. researchgate.net The process computationally combines various molecular fragments (scaffolds and substituents) in a combinatorial fashion to generate novel molecules tailored to fit the specific geometric and chemical features of the target's active site. kubinyi.de

This method significantly reduces the number of compounds that need to be synthesized and screened, focusing resources on candidates with a higher likelihood of success. kubinyi.de For instance, a rational structure-based drug design (SBDD) approach was instrumental in developing potent N-(piperidin-3-yl)pyrimidine-5-carboxamide renin inhibitors. nih.gov By optimizing the fit within the S1/S3 binding pockets of renin, a remarkable 65,000-fold increase in inhibitory activity was achieved over the initial fragment hit. nih.gov This highlights the power of SBDD in transforming low-affinity fragments into highly potent leads.

When the 3D structure of a target protein is unavailable, ligand-based virtual screening serves as a powerful alternative. nih.gov This methodology leverages the knowledge of existing active ligands, operating on the principle that molecules structurally similar to a known active compound are likely to exhibit similar biological activities. nih.gov Virtual screening can be performed by evaluating the similarity between a query molecule and a database of compounds based on 2D or 3D structural features. researchgate.net

The process often involves computational tools that predict drug-likeness and physicochemical properties based on rules like Lipinski's Rule of Five and Veber's Rule. cmjpublishers.com For example, in the design of pyridine-4-carbohydrazide derivatives, computational platforms were used to assess properties and bioactivity scores, helping to select the most promising candidates for further development. auctoresonline.orgcmjpublishers.com This approach allows for the rapid filtering of large chemical databases to identify novel scaffolds or derivatives that mimic the pharmacophoric features of known active compounds. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide a detailed, atom-level view of how a ligand interacts with its target protein. These methods are crucial for understanding the basis of molecular recognition and for refining the design of more potent and selective inhibitors.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction through a scoring function. This is widely used to study how derivatives of core scaffolds like piperidine (B6355638) and pyridine (B92270) might interact with key therapeutic targets, such as Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer.

Docking studies on related heterocyclic compounds targeting EGFR have revealed specific binding interactions that are crucial for inhibitory activity. These often involve the formation of hydrogen bonds with key amino acid residues in the ATP-binding site, such as Lysine 721 (LYS721) and Methionine 769 (MET769). nih.gov In addition to EGFR, computational studies have explored the interaction of piperidine-4-carboxamide derivatives with other protein kinases, such as VEGFR-2 and Abl-1, identifying key interactions that may contribute to a multi-targeted inhibition profile. nih.gov

Compound ClassProtein TargetPredicted Interacting ResiduesInteraction TypeReference
Quinoxaline DerivativesEGFRLYS721, MET769Hydrogen Bond nih.gov
Quinoxaline DerivativesEGFRLYS721π-Cation nih.gov
N-(2-aminoethyl)piperidine-4-carboxamide DerivativesVEGFR-2, ERK-2, Abl-1Not specifiedNot specified nih.gov
Piperidine Carboxamide DerivativesAnaplastic Lymphoma Kinase (ALK)Not specifiedHydrogen Bond, Hydrophobic arabjchem.org

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt and how these relate to its binding mode within a protein's active site.

Theoretical studies on structurally similar pyridin-2-yl guanidine (B92328) derivatives have shown that the molecule's conformation is heavily influenced by intramolecular hydrogen bonds. nih.govresearchgate.net Specifically, a hydrogen bond can form between the pyridine nitrogen atom and a proton on the side chain, which dictates the dihedral angle between the pyridine ring and the rest of the molecule. nih.govresearchgate.net This conformational control is critical for achieving the correct orientation for binding to a target.

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted binding pose over time. nih.gov MD simulations of related carboxamide derivatives have been used to confirm that the ligand remains stably bound within the protein's binding cavity, supporting the initial docking predictions and providing confidence in the proposed binding mode. arabjchem.orgnih.gov

Prediction of Biological Activity Spectra and Potential Protein Targets

Beyond studying interactions with a single, known target, computational tools can predict a wide range of potential biological activities and identify likely protein targets for a novel compound. clinmedkaz.org This provides a broad outlook on a compound's therapeutic potential and possible off-target effects early in the discovery process. clinmedkaz.org

The Prediction of Activity Spectra for Substances (PASS) is an online tool that analyzes a molecule's structure to predict its likely pharmacological effects, calculating the probability that a compound will exhibit a certain activity (Pa) versus the probability that it will be inactive (Pi). clinmedkaz.orgnih.gov Studies on new piperidine derivatives using PASS have predicted a wide spectrum of potential activities. clinmedkaz.orgclinmedkaz.org These predictions help guide subsequent experimental testing toward the most promising therapeutic areas. nih.gov

In parallel, tools like SwissTargetPrediction are used to identify the most probable protein targets for a given molecule based on structural similarity to known ligands. clinmedkaz.org For piperidine derivatives, these predictions suggest that they are likely to interact with a diverse range of protein classes. clinmedkaz.org

Prediction ToolFindingDetailsReference
PASS (Prediction of Activity Spectra for Substances)Predicted Biological ActivitiesPotential for use in cancer treatment, central nervous system diseases, as local anesthetics, and as antiarrhythmic and antimicrobial agents. clinmedkaz.orgclinmedkaz.org
SwissTargetPredictionPotential Protein Target ClassesEnzymes (e.g., kinases, proteases), G-protein coupled receptors (GPCRs), voltage-gated ion channels, and transport systems (e.g., neurotransmitter transporters). clinmedkaz.orgclinmedkaz.orgmdpi.com

This comprehensive in silico analysis, from initial design and screening to the prediction of activity and targets, provides a powerful framework for advancing N-(pyridin-2-yl)piperidine-4-carboxamide systems as potential drug candidates.

Based on a comprehensive search of available scientific literature, there are no specific published computational studies focusing on the quantum chemical calculations, electronic structure, and reactivity of the precise compound this compound.

While research into related structures, such as other pyridine carboxamide derivatives and analogs, often employs computational methods like Density Functional Theory (DFT) to analyze electronic properties, this detailed analysis has not been specifically reported for this compound itself. Studies on similar molecules have investigated parameters like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and charge distribution to predict reactivity and stability. However, applying these findings directly to this compound would be speculative and fall outside the scope of this article.

Therefore, the section on "Quantum Chemical Calculations for Electronic Structure and Reactivity" cannot be populated with the requested detailed research findings and data tables at this time, as the primary literature required to do so is not available. Further computational research would be needed to generate the specific data for this compound.

Preclinical Biological Evaluation of N Pyridin 2 Yl Piperidine 4 Carboxamide Derivatives: Mechanistic and Cellular Studies

In Vitro Bioactivity and Target Engagement Assessments

In vitro studies are fundamental to characterizing the interaction of a compound with its biological targets at a molecular and cellular level. For N-(pyridin-2-yl)piperidine-4-carboxamide derivatives, these evaluations have centered on enzyme inhibition, cell-based functional responses, and receptor binding affinity.

Enzyme Inhibition Assays and IC50/Ki Determinations

Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes, with their potency often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These assays are crucial for understanding the direct molecular interactions of the compounds.

A notable area of investigation has been in cancer-related kinases. Certain 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cell growth and survival pathways. nih.gov Optimization of this series led to nanomolar inhibitors with significant selectivity for PKB over the related kinase PKA. nih.gov Similarly, other derivatives have been developed as multi-kinase inhibitors, targeting VEGFR-2, ERK-2, and Abl-1, with IC50 values in the micromolar range. nih.gov Further studies have identified spiro-pyridine derivatives that inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with sub-micromolar IC50 values.

Beyond cancer, these derivatives have been explored for other therapeutic applications. For instance, N-benzyl piperidine (B6355638) derivatives were designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for potential use in Alzheimer's disease, demonstrating IC50 values in the low micromolar to nanomolar range for these targets. Additionally, certain analogues have been identified as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for managing hypercholesterolemia.

Derivative Class/CompoundTarget Enzyme(s)IC50 / Ki Value
Compound d5 HDAC / AChE0.17 µM / 6.89 µM
Compound d10 HDAC / AChE0.45 µM / 3.22 µM
Spiro-pyridine (Compound 7) EGFR / VEGFR-20.124 µM / 0.221 µM
NEPT derivative (Compound 6b) VEGFR-2, ERK-2, Abl-1Not specified for individual enzymes
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides PKB/AktNanomolar range
N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides PCSK9Potent (specific values not detailed)
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides (Compound 6, 16, 20) hCA IX0.9 nM, 0.8 nM, 0.9 nM (Ki)

Cell-Based Functional Assays (e.g., Antiproliferative Activity in Cancer Cell Lines)

To understand the biological effect of target engagement in a cellular context, derivatives of this compound have been subjected to various cell-based functional assays. A primary focus has been the assessment of their antiproliferative activity against human cancer cell lines.

For example, N-(piperidine-4-yl)benzamide derivatives have demonstrated potent antitumor activity. One such compound, known as compound 47, was particularly effective against the HepG2 human liver cancer cell line, with an IC50 value of 0.25 µM. Mechanistic studies in these cells revealed that the compound induces cell cycle arrest through a p53/p21-dependent pathway. Similarly, derivatives of N-(2-aminoethyl)piperidine-4-carboxamide showed significant antiproliferative effects against both HepG2 and K562 leukemia cell lines, with one compound exhibiting an IC50 of 4.5 µM against K562 cells and inducing apoptosis in HepG2 cells. nih.gov

The breadth of antiproliferative potential is further highlighted by studies on spiro-pyridine derivatives, which showed marked activity against Caco-2 colon cancer cells. One compound, in particular, recorded an IC50 of 7.83 µM and was shown to promote apoptosis by increasing the expression of the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2. The general anticancer potential of the piperidine scaffold is well-documented, with various derivatives inducing apoptosis and cell cycle arrest in a range of cancers including breast, prostate, and colon cancer.

Derivative Class/CompoundCancer Cell Line(s)Antiproliferative Activity (IC50)
N-(piperidine-4-yl)benzamide (Compound 47) HepG2 (Liver)0.25 µM
NEPT derivative (Compound 6b) HepG2 (Liver) / K562 (Leukemia)11.3 µM / 4.5 µM
Spiro-pyridine (Compound 7) Caco-2 (Colon)7.83 µM
Spiro-pyridine (Compound 5) HepG-2 (Liver) / Caco-2 (Colon)10.58 µM / 9.78 µM
Nicotinamide derivatives (various) HCT-116 (Colon), HepG-2 (Liver)Interesting antitumor activity

Receptor Binding Affinity Measurements

The ability of this compound derivatives to bind to specific receptors is another key aspect of their preclinical evaluation. These binding assays, typically using radioligands, determine the affinity of a compound for a receptor, often expressed as a Ki or IC50 value.

A series of novel piperidine-4-carboxamide derivatives were developed as potent inhibitors of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for HIV entry into cells. In a calcium mobilization assay, which measures the functional consequence of receptor binding, two compounds showed IC50 values (25.73 nM and 25.53 nM) equivalent to the known CCR5 antagonist, maraviroc.

In other research, structurally related 4-arylpiperazine-ethyl carboxamide derivatives were tested for their binding affinity to various G protein-coupled receptors. These studies revealed compounds with high affinity in the nanomolar and subnanomolar range for serotonin (B10506) 5-HT1A, 5-HT2A, and 5-HT2C receptors. Furthermore, bridged piperidine analogues have been explored as antagonists for the P2Y14 receptor, with some derivatives maintaining high binding affinity (IC50 of 7.96 nM in a fluorescence binding assay).

Derivative Class/CompoundTarget ReceptorBinding/Functional Affinity (IC50/Ki)
Piperidine-4-carboxamide (Compound 16g) CCR525.73 nM (IC50)
Piperidine-4-carboxamide (Compound 16i) CCR525.53 nM (IC50)
4-Arylpiperazine-Ethyl Carboxamide (Compound 3o) 5-HT1A0.046 nM (Ki)
Naphthalene-based piperidine analogue (Compound 1) P2Y14R7.96 nM (IC50)

In Vivo Mechanistic Investigations in Animal Models

Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models. These investigations aim to confirm that the mechanisms of action observed in vitro translate to a whole-organism setting and to evaluate the compound's effect on physiological and pathological processes.

Evaluation of Target Modulation (e.g., NAE Level Reduction in Brains)

A key goal of in vivo mechanistic studies is to demonstrate that the drug candidate engages its intended target in the living animal, leading to a measurable biological response. For this compound derivatives, this has been shown in the context of cancer signaling pathways. For example, orally active 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which potently inhibit PKB/Akt in vitro, were shown to modulate biomarkers of PKB signaling in vivo. nih.gov This target engagement translated to a strong inhibition of human tumor xenograft growth in nude mice at well-tolerated doses. nih.gov

Assessment of Anti-Angiogenic Effects in Model Systems (e.g., Chick Chorioallantoic Membrane)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. The chick chorioallantoic membrane (CAM) assay is a widely used and well-established in vivo model to screen for both pro- and anti-angiogenic agents. This model allows for the direct observation of blood vessel formation and the effects of test compounds on the vasculature of a living embryo.

While direct studies employing the CAM assay to evaluate the anti-angiogenic effects of this compound derivatives are not prominent in the available literature, the anti-angiogenic potential of this class is strongly suggested by in vitro data. As noted previously, certain spiro-pyridine derivatives are potent inhibitors of VEGFR-2, a primary mediator of angiogenesis. The inhibition of this key receptor in vitro implies that these compounds could disrupt angiogenesis in vivo. The CAM assay would be an appropriate and logical next step to confirm this anti-angiogenic potential in a living system, bridging the gap between in vitro enzyme inhibition and more complex animal tumor models.

Future Directions and Emerging Research Frontiers for N Pyridin 2 Yl Piperidine 4 Carboxamide Chemistry

Rational Design of Next-Generation Derivatives with Enhanced Pharmacological Profiles

The foundation of future research lies in the rational design of new N-(pyridin-2-yl)piperidine-4-carboxamide derivatives with superior pharmacological properties. This involves a meticulous process of modifying the core structure to improve potency, selectivity, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies are paramount in guiding these modifications. For instance, research has shown that substitutions on the piperidine (B6355638) ring and the pyridine (B92270) moiety can significantly influence the compound's binding affinity and selectivity for its target. nih.govresearchgate.net By systematically altering these substituents, chemists can fine-tune the molecule's properties. One study highlighted the development of piperidine-4-carboxamide derivatives with very high affinity and selectivity for the σ1 receptor by substituting the N-benzylcarboxamide group with different cyclic or linear moieties. nih.gov Specifically, a tetrahydroquinoline derivative with a 4-chlorobenzyl group attached to the piperidine nitrogen showed a remarkable σ1 affinity (Ki = 3.7 nM) and a high selectivity ratio. nih.gov

Another key area of focus is the optimization of ADME (absorption, distribution, metabolism, and excretion) properties. Early-generation compounds, while potent, have sometimes suffered from issues like high in vivo clearance and low oral bioavailability. nih.gov Future design strategies will incorporate features that enhance metabolic stability and improve oral absorption, making the resulting drugs more effective and convenient for patients. For example, the modification of 4-amino-4-benzylpiperidines to 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides led to potent and orally bioavailable inhibitors of the protein kinase B (PKB). nih.gov

Exploration of Novel Therapeutic Applications Based on Mechanistic Insights

While initial research has focused on specific targets, a deeper understanding of the mechanism of action of this compound compounds is opening doors to new therapeutic possibilities. The versatility of this scaffold allows it to interact with a range of biological targets, suggesting its potential in treating a variety of diseases.

For example, derivatives of this scaffold have been investigated as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol levels. researchgate.netnih.gov This suggests a potential role in the management of cardiovascular diseases. researchgate.net Furthermore, the piperidine scaffold is a principal structural nucleus in drug discovery and has been explored for its potential as an inhibitor of dihydrofolate reductase (DHFR), a target for anticancer and antimicrobial agents. nih.gov The nitrogen in the piperidine skeleton can form crucial hydrogen bonds with the active sites of enzymes, enhancing binding affinity. nih.gov

The exploration of this compound derivatives as multikinase inhibitors is another promising avenue. nih.gov Cancer, for instance, often involves the dysregulation of multiple signaling pathways. Compounds that can simultaneously inhibit several key kinases, such as VEGFR-2, ERK-2, and Abl-1, could offer a more effective therapeutic strategy. nih.gov The discovery of N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide as an active scaffold against these three kinases highlights this potential. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound derivatives is no exception. These computational tools can significantly accelerate the identification and optimization of lead compounds.

AI algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities to predict the properties of novel, untested compounds. This allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving time and resources. For example, support vector machines have been used in combination with similarity searching and molecular docking to identify active scaffolds against multiple kinases. nih.gov

Furthermore, generative AI models can design entirely new molecules with desired pharmacological profiles. By providing the model with a set of target properties, such as high potency and low toxicity, it can generate novel this compound derivatives that have never been synthesized before. This approach has the potential to uncover truly innovative drug candidates that might have been missed through traditional methods.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation

To fully understand the therapeutic potential and mechanism of action of this compound derivatives, the development of more sophisticated preclinical models is essential. These models will provide a more accurate representation of human physiology and disease states, leading to more reliable predictions of clinical efficacy.

Advanced in vitro models, such as 3D organoids and microphysiological systems (organs-on-a-chip), offer a more realistic environment for studying drug effects compared to traditional 2D cell cultures. These systems can better mimic the complex cellular interactions and microenvironment of human tissues, providing more relevant data on compound efficacy and toxicity.

Q & A

Q. What are the recommended synthetic routes for N-(pyridin-2-yl)piperidine-4-carboxamide?

The synthesis typically involves coupling pyridine-2-amine with piperidine-4-carboxylic acid derivatives. A common approach is using carbodiimide-based coupling agents (e.g., EDC or DCC) to form the amide bond. Reaction conditions such as anhydrous solvents (e.g., DMF or DCM), room temperature, and purification via column chromatography or recrystallization are critical for yield optimization. Structural confirmation is achieved through NMR and mass spectrometry .

Q. How is the structural integrity of this compound validated?

X-ray crystallography is the gold standard for confirming 3D structure, as seen in related piperidine carboxamides (e.g., N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide, where crystallographic data provided bond lengths and angles). Complementary techniques include:

  • ¹H/¹³C NMR : To verify proton environments and carbon frameworks.
  • HRMS : For molecular weight confirmation.
  • FT-IR : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What preliminary biological activities are associated with this compound?

Piperidine-4-carboxamide derivatives exhibit diverse bioactivities. For example, analogs with pyridine substituents have shown inhibitory potential against viral targets like SARS-CoV-2 proteases, likely due to hydrogen bonding with active-site residues . Additionally, quinoline-piperidine hybrids demonstrate anticancer activity via apoptosis modulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?

Key modifications include:

  • Pyridine ring substitutions : Introducing electron-withdrawing groups (e.g., -F, -CN) at specific positions to enhance target binding.
  • Piperidine ring functionalization : Methyl or hydroxyl groups can alter conformational flexibility and bioavailability.
  • Amide linker replacement : Testing sulfonamide or urea analogs for improved metabolic stability. Comparative studies with analogs like N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide highlight the importance of heterocyclic combinations for activity .

Q. What computational strategies are used to predict target interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to proteins like kinases or viral proteases. For instance, docking studies on SARS-CoV-2 inhibitors revealed hydrogen bonds between the amide group and catalytic dyad residues (e.g., His41/Cys145). DFT calculations further assess electronic properties influencing reactivity .

Q. How do researchers resolve contradictions in reported biological data?

Discrepancies in activity (e.g., varying IC₅₀ values across studies) are addressed by:

  • Standardized assays : Replicating experiments under controlled conditions (e.g., cell line uniformity, inhibitor concentrations).
  • Metabolic stability tests : Evaluating compound degradation in liver microsomes to rule out false negatives.
  • Target validation : CRISPR/Cas9 knockout models confirm on-target effects .

Q. What methodologies elucidate pharmacokinetic properties?

  • ADME profiling : Liver microsome assays assess metabolic stability; Caco-2 cell models predict intestinal absorption.
  • Plasma protein binding : Equilibrium dialysis quantifies free drug fractions.
  • In vivo PK studies : Rodent models measure half-life, AUC, and clearance rates. For example, IPPA (a piperidine carboxamide analog) showed CNS penetration in pharmacokinetic screens .

Methodological Considerations Table

AspectTechniques/ApproachesKey References
Synthesis Carbodiimide-mediated coupling, reflux in DMF, purification via HPLC
Structural Analysis X-ray crystallography (e.g., CCDC 2035503), ¹H/¹³C NMR, HRMS
Biological Assays Viral protease inhibition assays, MTT cytotoxicity testing, apoptosis flow cytometry
Computational Tools AutoDock Vina, GROMACS for MD simulations, Gaussian09 for DFT

Safety and Handling

  • PPE : Gloves, lab coats, and goggles are mandatory due to unknown chronic toxicity .
  • Waste disposal : Classify as hazardous organic waste and use licensed disposal services .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.